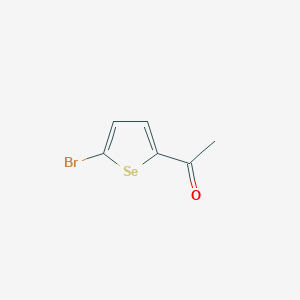

1-(5-Bromoselenophen-2-yl)ethanone

Description

Structure

2D Structure

Properties

IUPAC Name |

1-(5-bromoselenophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrOSe/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWYWFUMGSPVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C([Se]1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrOSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392540 | |

| Record name | 1-(5-bromoselenophen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31432-41-4 | |

| Record name | 1-(5-bromoselenophen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-Bromoselenophen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 1-(5-Bromoselenophen-2-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, the methodologies presented here are based on well-established chemical principles, primarily the Friedel-Crafts acylation, and are drawn from analogous syntheses of similar thiophene-based compounds.

Introduction

This compound is a derivative of selenophene, a selenium-containing heterocyclic aromatic compound. The introduction of a bromo and an acetyl group onto the selenophene ring provides functional handles for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules. The core of its synthesis revolves around the electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct and widely applicable method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[1][2] This reaction involves the introduction of an acyl group onto an aromatic ring using an acylating agent in the presence of a Lewis acid catalyst. In the proposed synthesis of this compound, the starting material would be 2-bromoselenophene, which would undergo acylation with an acetylating agent such as acetyl chloride or acetic anhydride.

The general mechanism for the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which is generated from the reaction between the acylating agent and the Lewis acid catalyst.[2][3] This acylium ion then attacks the electron-rich selenophene ring to form the desired ketone.

Below is a diagram illustrating the proposed synthetic pathway for this compound via Friedel-Crafts acylation.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Analogous Procedure)

The following experimental protocol is adapted from the established synthesis of 2-acetyl-5-bromothiophene and is expected to be applicable for the synthesis of this compound.[4][5] Researchers should note that optimization of reaction conditions may be necessary.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| 2-Bromoselenophene | 209.96 | - | (Assumed) 1 eq | (Assumed) x |

| Acetyl Chloride | 78.49 | 1.104 | 1.1 eq | 1.1x |

| Aluminum Chloride (AlCl₃) | 133.34 | 2.48 | 1.1 eq | 1.1x |

| Dichloromethane (CH₂Cl₂) | 84.93 | 1.326 | - | - |

| Ice | 18.02 | 0.917 | - | - |

| Concentrated Hydrochloric Acid | 36.46 | 1.18 | - | - |

| Activated Carbon | 12.01 | - | - | - |

3.2. Procedure

-

In a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2-bromoselenophene (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Carefully add aluminum chloride (1.1 equivalents) to the solution with stirring. The mixture may become heterogeneous.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The mixture may change color.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Data Presentation

Since this is a proposed synthesis based on an analogous reaction, the following table presents the expected inputs and potential outputs. The yield is an estimate based on similar reported reactions.[4]

| Starting Material | Acylating Agent | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Expected Product | Estimated Yield (%) |

| 2-Bromoselenophene | Acetyl Chloride | AlCl₃ | CH₂Cl₂ | 1 | Room Temp. | This compound | 80-90 |

| 2-Bromoselenophene | Acetic Anhydride | AlCl₃ | CH₂Cl₂ | 1-2 | Room Temp. | This compound | 80-90 |

Safety Considerations

-

Aluminum chloride is a water-reactive and corrosive solid. Handle it in a dry environment and wear appropriate personal protective equipment (PPE).

-

Acetyl chloride is a corrosive and lachrymatory liquid. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

The reaction should be quenched carefully by adding it to ice, as the process is exothermic.

This guide provides a foundational understanding for the synthesis of this compound. Experimental validation and optimization are crucial next steps for researchers and developers in this field.

References

An In-depth Technical Guide on 1-(5-Bromoselenophen-2-yl)ethanone: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge regarding the chemical structure and properties of 1-(5-Bromoselenophen-2-yl)ethanone. While direct experimental data for this specific compound is limited in publicly accessible literature, this document compiles its fundamental identifiers and explores related compounds and methodologies to offer a foundational understanding for research and development endeavors.

Chemical Structure and Identification

This compound is a heterocyclic ketone featuring a selenophene ring substituted with a bromine atom at the 5-position and an acetyl group at the 2-position.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 2-Acetyl-5-bromoselenophene | - |

| CAS Number | 31432-41-4 | [1][2][3] |

| Molecular Formula | C₆H₅BrOSe | [1][2][3] |

| Molecular Weight | 251.97 g/mol | [1][2][3] |

Physicochemical Properties (Predicted and Analog-Based)

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Basis of Estimation |

| Physical State | Likely a solid at room temperature | Based on the solid state of analogous thiophene compounds.[4] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) | General solubility of similar organic compounds. |

Proposed Synthesis Methodology

A definitive, step-by-step experimental protocol for the synthesis of this compound has not been identified in the literature. However, based on the well-established synthesis of its thiophene analog, 2-acetyl-5-bromothiophene, a Friedel-Crafts acylation reaction is the most probable and logical synthetic route.

Proposed Reaction Scheme:

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Detailed Proposed Protocol (Analog-Based):

This protocol is adapted from the synthesis of 2-acetyl-5-bromothiophene and should be considered a starting point for optimization.

-

Reaction Setup: To a solution of 2-bromoselenophene in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst such as aluminum chloride (AlCl₃) is added portion-wise at a reduced temperature (e.g., 0 °C).

-

Addition of Acylating Agent: Acetyl chloride or acetic anhydride is then added dropwise to the stirred mixture, maintaining the reduced temperature.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by an appropriate technique (e.g., Thin Layer Chromatography).

-

Work-up: The reaction is quenched by carefully pouring the mixture into ice-water. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the final product.

Note: This is a generalized and unvalidated protocol. Appropriate safety precautions must be taken when handling all reagents, particularly the corrosive and moisture-sensitive Lewis acids and acylating agents.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data (NMR, IR, MS) for this compound has been found. The following are predicted spectral characteristics based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - A singlet for the methyl protons (-CH₃) around δ 2.5 ppm.- Two doublets in the aromatic region for the selenophene protons, with coupling constants typical for 2,5-disubstituted selenophenes. |

| ¹³C NMR | - A signal for the carbonyl carbon (-C=O) in the range of δ 190-200 ppm.- A signal for the methyl carbon (-CH₃) around δ 25-30 ppm.- Four signals in the aromatic region corresponding to the carbons of the selenophene ring. |

| IR Spectroscopy | - A strong absorption band for the carbonyl group (C=O) stretch, typically in the range of 1660-1690 cm⁻¹.- C-H stretching and bending vibrations for the aromatic and methyl groups. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 251.97 g/mol , showing a characteristic isotopic pattern for bromine and selenium.- A prominent fragment ion corresponding to the loss of a methyl group ([M-15]⁺).- A fragment ion corresponding to the acylium ion ([CH₃CO]⁺) at m/z 43. |

Biological Activity and Potential Applications (Inferred)

While there is no specific research on the biological activity of this compound, the broader class of selenophene derivatives has garnered significant interest in medicinal chemistry.[5][6][7] Selenophenes are often considered bioisosteres of thiophenes and benzenes, and their derivatives have been investigated for a range of biological activities.[5][6]

Studies on various substituted selenophenes have reported potential:

-

Anticancer Activity: Many organoselenium compounds, including selenophene derivatives, have been shown to exhibit cytotoxic effects against various cancer cell lines.[1][8][9] The mechanism of action is often attributed to the induction of apoptosis and the generation of reactive oxygen species.[9]

-

Antioxidant Properties: Some selenophene-containing molecules have demonstrated antioxidant capabilities.[9]

-

Enzyme Inhibition: Certain selenophene derivatives have been explored as inhibitors of specific enzymes, indicating their potential as targeted therapeutic agents.[10]

Given these general trends, this compound could serve as a valuable scaffold or intermediate for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its specific biological profile.

Future Research and Conclusion

The current body of scientific literature lacks specific experimental data on the physicochemical properties, spectroscopic characterization, and biological activity of this compound. This technical guide has provided a foundational overview based on its known chemical identity and by drawing parallels with closely related compounds.

To advance the understanding of this compound, the following experimental work is essential:

-

Definitive Synthesis and Characterization: A robust and reproducible synthesis protocol needs to be established and the compound fully characterized using modern spectroscopic techniques (NMR, IR, MS) and elemental analysis.

-

Determination of Physicochemical Properties: Experimental determination of its melting point, boiling point, solubility, and other relevant physical properties is crucial for its practical application.

-

Biological Screening: A comprehensive biological evaluation, including cytotoxicity screening against a panel of cancer cell lines and assessment of other potential pharmacological activities, would elucidate its therapeutic potential.

References

- 1. Synthesis, structure and cytotoxicity of 3-C, N, S, Se substituted benzo[b]selenophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethanone, 1-(5-bromoselenophene-2-yl)- CAS#: 31432-41-4 [amp.chemicalbook.com]

- 3. This compound [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Biologically Active Selenophenes and Benzo[b]selenophenes: Ingenta Connect [ingentaconnect.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: 1-(5-Bromoselenophen-2-yl)ethanone (CAS No. 31432-41-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(5-Bromoselenophen-2-yl)ethanone, a halogenated selenophene derivative of interest in medicinal chemistry and materials science. Given the limited publicly available data on this specific compound, this document leverages information on closely related analogs to provide a foundational understanding of its synthesis, potential biological activities, and avenues for future research. Selenophenes, as bioisosteres of thiophenes and furans, are increasingly recognized for their unique physicochemical properties and diverse biological activities, including anticancer, antioxidant, and anti-inflammatory effects.[1][2][3][4][5] This guide aims to serve as a valuable resource for researchers looking to explore the potential of this and related compounds in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 31432-41-4 | |

| Molecular Formula | C6H5BrOSe | |

| Molecular Weight | 251.97 g/mol | |

| Canonical SMILES | CC(=O)C1=CC=C(Se1)Br | |

| Physical Description | Solid (predicted) | |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted) |

Synthesis and Experimental Protocols

Proposed Synthesis: Friedel-Crafts Acylation of 2-Bromoselenophene

This reaction involves the electrophilic substitution of an acyl group onto the 2-bromoselenophene ring.

Reactants:

-

2-Bromoselenophene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃) - Lewis acid catalyst

-

Dichloromethane (CH₂Cl₂) - Solvent

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoselenophene in anhydrous dichloromethane.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

To this mixture, add acetyl chloride dropwise via a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice containing a small amount of concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic extracts and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Potential Biological Activity and Quantitative Data

Direct biological activity data for this compound is not available in the reviewed literature. However, the broader class of selenophene derivatives has shown significant promise in various therapeutic areas.[1][2][3][4][5]

Anticancer Activity of Related Selenophene Derivatives

A study on novel selenophene-based chalcone analogs revealed their potential as anticancer agents.[10][11] The following table summarizes the in vitro cytotoxicity of these related compounds against the human colorectal adenocarcinoma cell line (HT-29).

| Compound | Structure | IC₅₀ (µM) against HT-29 cells | Reference |

| Compound 6 | Selenophene-based chalcone analog | 19.98 ± 3.38 | [10] |

| Compound 8 | Selenophene-based chalcone analog | 38.23 ± 3.30 | [10] |

| Compound 10 | Selenophene-based chalcone analog | 46.95 ± 5.68 | [10] |

These findings suggest that the selenophene scaffold, particularly when functionalized, can be a valuable pharmacophore for the development of new anticancer agents. The brominated ethanone moiety in the title compound could serve as a key intermediate for the synthesis of more complex molecules with potential cytotoxic activity.

Visualizations

Synthetic Workflow

The proposed synthesis of this compound via Friedel-Crafts acylation can be visualized as a straightforward workflow.

Caption: Proposed synthetic workflow for this compound.

General Biological Screening Workflow

For a novel compound like this compound, a typical initial biological screening workflow to assess its potential as an anticancer agent is illustrated below.

Caption: General workflow for anticancer drug screening.

Conclusion and Future Directions

This compound is a readily accessible synthetic intermediate with the potential for further elaboration into a diverse range of chemical entities. While direct biological data is currently lacking, the known activities of related selenophene derivatives suggest that this compound could be a valuable building block in the development of novel therapeutic agents, particularly in oncology.

Future research should focus on:

-

The development and optimization of a reliable synthetic protocol for this compound.

-

A comprehensive evaluation of its biological activity across various cancer cell lines and other disease models.

-

Structure-activity relationship (SAR) studies by synthesizing and screening a library of derivatives to identify key structural features for enhanced biological activity.

-

Investigation of its potential in materials science, for example, as a component in organic electronics.

This technical guide, by consolidating available information on analogous compounds, provides a solid starting point for researchers to unlock the full potential of this compound.

References

- 1. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Acetyl-5-bromothiophene synthesis - chemicalbook [chemicalbook.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis of selenophene-based chalcone analogs and assessment of their biological activity as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 1-(5-Bromoselenophen-2-yl)ethanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information and a proposed synthetic route for the compound 1-(5-Bromoselenophen-2-yl)ethanone. This molecule is of interest to researchers in medicinal chemistry and materials science due to the presence of the bromoselenophene moiety, a functional group known to impart unique chemical and biological properties.

Spectroscopic Data Summary

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Two doublets in the aromatic region (approximately δ 7.0-8.0 ppm) corresponding to the two protons on the selenophene ring. A singlet in the aliphatic region (approximately δ 2.5 ppm) corresponding to the methyl protons of the acetyl group. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) in the downfield region (approximately δ 190-200 ppm). Signals for the carbon atoms of the selenophene ring, with the carbon bearing the bromine atom showing a characteristic shift. A signal for the methyl carbon of the acetyl group. |

| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretch of a ketone, typically in the range of 1660-1700 cm⁻¹. C-H stretching and bending vibrations for the aromatic and methyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₆H₅BrOSe, MW: 251.97 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio) and one selenium atom (a complex isotopic pattern). |

Proposed Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of this compound is not available in the searched literature. However, a plausible synthetic route can be proposed based on the well-established Friedel-Crafts acylation reaction, which is commonly used for the acylation of aromatic and heteroaromatic compounds. The analogous synthesis of 2-acetyl-5-bromothiophene from 2-bromothiophene is well-documented.[1]

Proposed Synthesis: Friedel-Crafts Acylation

The proposed synthesis of this compound involves the Friedel-Crafts acylation of 2-bromoselenophene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Caption: Proposed Friedel-Crafts acylation for the synthesis of this compound.

Detailed Methodology (Hypothetical):

-

Reaction Setup: To a solution of 2-bromoselenophene in a dry, inert solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂), cooled in an ice bath, add anhydrous aluminum chloride (AlCl₃) portion-wise with stirring.

-

Addition of Acylating Agent: Slowly add acetyl chloride or acetic anhydride to the cooled mixture.

-

Reaction: Allow the reaction mixture to stir at a low temperature for a specified period, followed by stirring at room temperature. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is poured onto crushed ice and acidified with hydrochloric acid.

-

Extraction and Purification: The product is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of the synthesized this compound.

Caption: General workflow for the spectroscopic characterization of the target compound.

Note: The successful synthesis and purification of this compound would be a prerequisite for obtaining the experimental spectroscopic data. Researchers undertaking this synthesis are encouraged to perform full spectroscopic characterization to confirm the structure and purity of the compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 1-(5-Bromoselenophen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-(5-Bromoselenophen-2-yl)ethanone, a halogenated selenophene derivative of interest in organic synthesis and medicinal chemistry. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its probable chemical behavior based on the well-established chemistry of analogous selenophene and thiophene compounds. The guide covers its synthesis, key reactions, and stability profile, supported by tabulated data and diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound belongs to the class of heterocyclic ketones containing a selenophene ring. The presence of the bromine atom and the acetyl group on the selenophene core provides two reactive sites, making it a potentially versatile building block for the synthesis of more complex molecules. Selenophene derivatives are known to exhibit a range of biological activities and are utilized in materials science, making the study of their reactivity and stability crucial for their application.[1] Selenophenes, being analogues of thiophenes, share many chemical properties, including susceptibility to electrophilic substitution and metallation reactions.[2]

Synthesis of this compound

The most probable and widely used method for the synthesis of 2-acylheteroarenes is the Friedel-Crafts acylation .[2][3][4] In the case of this compound, this would involve the acylation of 2-bromoselenophene with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation (Hypothetical)

Materials:

-

2-Bromoselenophene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid, dilute

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 2-bromoselenophene in anhydrous dichloromethane at 0 °C under an inert atmosphere, add anhydrous aluminum chloride portion-wise with stirring.

-

Slowly add acetyl chloride (1.0 equivalent) to the cooled mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Logical Workflow for the Synthesis of this compound

References

- 1. Palladium-catalyzed Suzuki cross-coupling of 2-haloselenophenes: synthesis of 2-arylselenophenes, 2,5-diarylselenophenes, and 2-arylselenophenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Potential Derivatives of 1-(5-Bromoselenophen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthetic potential of 1-(5-bromoselenophen-2-yl)ethanone, a versatile heterocyclic building block. By leveraging the reactivity of its two key functional groups—the acetyl moiety and the bromo substituent—a diverse array of novel derivatives can be accessed. This document outlines potential synthetic pathways, provides detailed experimental protocols for key transformations, and summarizes expected outcomes based on established chemical principles and analogous reactions. The derivatives described herein hold potential for applications in medicinal chemistry and materials science, given the known biological activities of selenophene-containing compounds.[1][2][3]

Core Reactive Sites and Potential Transformations

This compound offers two primary sites for chemical modification:

-

The Acetyl Group (Position 2): The carbonyl and α-methyl groups are amenable to a variety of condensation and substitution reactions.

-

The Bromo Group (Position 5): The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.

This guide will focus on several high-impact transformations at these sites to generate a library of potential derivatives.

I. Derivatives via Reactions at the Acetyl Group

The acetyl group can be readily transformed into a wide range of functional systems, including chalcones, pyrimidines, and thiazoles.

I.A. Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.[3][4][5] These compounds are known for their broad spectrum of biological activities.

Experimental Protocol: Synthesis of (E)-1-(5-bromoselenophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

-

To a solution of this compound (1.0 mmol) and 4-methoxybenzaldehyde (1.2 mmol) in ethanol (15 mL), add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise with stirring at room temperature.

-

Maintain the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute HCl to a pH of ~5.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol to afford the pure chalcone.

I.B. Synthesis of Pyrimidine Derivatives

The acetyl group can serve as a precursor for the construction of pyrimidine rings through condensation reactions with amidines or urea derivatives.[6][7]

Experimental Protocol: Synthesis of 4-(5-bromoselenophen-2-yl)-6-phenylpyrimidin-2-amine

-

In a round-bottom flask, combine (E)-1-(5-bromoselenophen-2-yl)-3-phenylprop-2-en-1-one (a chalcone derivative, 1.0 mmol) and guanidine hydrochloride (1.5 mmol) in 2-propanol (20 mL).

-

Add sodium hydroxide (2.0 mmol) and reflux the mixture for 8-10 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient).

I.C. Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring from an α-haloketone and a thioamide.[1][2][8] The first step involves the bromination of the acetyl group of the starting material.

Experimental Protocol: Synthesis of 2-bromo-1-(5-bromoselenophen-2-yl)ethanone

-

Dissolve this compound (1.0 mmol) in glacial acetic acid (10 mL).

-

Add bromine (1.1 mmol) dropwise while stirring at room temperature.

-

Stir the reaction for 2-3 hours until TLC indicates the consumption of the starting material.

-

Pour the mixture into a large volume of ice-water to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Experimental Protocol: Synthesis of 2-amino-4-(5-bromoselenophen-2-yl)thiazole

-

To a solution of 2-bromo-1-(5-bromoselenophen-2-yl)ethanone (1.0 mmol) in ethanol (15 mL), add thiourea (1.2 mmol).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Collect the precipitate by filtration, wash with water, and recrystallize from ethanol.

II. Derivatives via Reactions at the Bromo Group

The bromo substituent at the 5-position of the selenophene ring is ideal for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

II.A. Suzuki Coupling for Aryl Derivatives

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an aryl halide with a boronic acid.[4][5][9]

Experimental Protocol: Synthesis of 1-(5-phenylselenophen-2-yl)ethanone

-

To a degassed mixture of 1,4-dioxane (15 mL) and water (3 mL), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

-

Heat the mixture to 80-90 °C under a nitrogen atmosphere for 12-16 hours.

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate).

II.B. Sonogashira Coupling for Alkynyl Derivatives

The Sonogashira coupling enables the synthesis of conjugated enynes by coupling an aryl halide with a terminal alkyne.[10][11][12]

Experimental Protocol: Synthesis of 1-(5-(phenylethynyl)selenophen-2-yl)ethanone

-

To a Schlenk flask, add this compound (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Evacuate and backfill the flask with nitrogen.

-

Add anhydrous triethylamine (10 mL) followed by phenylacetylene (1.2 mmol).

-

Stir the reaction at room temperature for 6-8 hours.

-

Remove the solvent under reduced pressure, dissolve the residue in dichloromethane, and wash with saturated ammonium chloride solution.

-

Dry the organic phase, concentrate, and purify by column chromatography.

II.C. Buchwald-Hartwig Amination for Amino Derivatives

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[9][13][14]

Experimental Protocol: Synthesis of 1-(5-(phenylamino)selenophen-2-yl)ethanone

-

In a glovebox, charge a vial with this compound (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst with a suitable phosphine ligand (e.g., Pd₂(dba)₃ with XPhos).

-

Add anhydrous toluene (10 mL).

-

Seal the vial and heat to 100 °C for 18-24 hours.

-

Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Summary of Quantitative Data

The following tables summarize the expected yields and key characterization data for the potential derivatives, based on typical results for analogous reactions reported in the literature.

| Chalcone Derivative | Reactant Aldehyde | Expected Yield (%) | Expected M.p. (°C) | Key ¹H NMR Signals (δ, ppm) |

| 1 | 4-Methoxybenzaldehyde | 85-95 | 110-115 | 3.8 (s, 3H, OCH₃), 7.0-8.2 (m, Ar-H, Vinyl-H) |

| 2 | 4-Nitrobenzaldehyde | 80-90 | 150-155 | 7.5-8.5 (m, Ar-H, Vinyl-H) |

| 3 | 2-Chlorobenzaldehyde | 75-85 | 95-100 | 7.2-8.3 (m, Ar-H, Vinyl-H) |

| Thiazole Derivative | Reactant Thioamide | Expected Yield (%) | Expected M.p. (°C) | Key ¹H NMR Signals (δ, ppm) |

| 4 | Thiourea | 70-80 | 180-185 | 7.0 (s, 2H, NH₂), 7.2-7.8 (m, Selenophene-H, Thiazole-H) |

| 5 | Thioacetamide | 65-75 | 160-165 | 2.5 (s, 3H, CH₃), 7.2-7.9 (m, Selenophene-H, Thiazole-H) |

| Cross-Coupling Derivative | Coupling Partner | Reaction Type | Expected Yield (%) | Expected M.p. (°C) |

| 6 | Phenylboronic acid | Suzuki | 75-90 | 85-90 |

| 7 | Phenylacetylene | Sonogashira | 80-95 | 70-75 |

| 8 | Aniline | Buchwald-Hartwig | 60-80 | 115-120 |

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic transformations described.

References

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole synthesis [organic-chemistry.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. rjlbpcs.com [rjlbpcs.com]

- 5. scispace.com [scispace.com]

- 6. Pyrimidine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

Solubility Profile of 1-(5-Bromoselenophen-2-yl)ethanone: A Technical Guide for Researchers

Introduction

Predicted Solubility Profile

Based on its chemical structure—a polar ketone group attached to a largely nonpolar brominated selenophene ring—1-(5-Bromoselenophen-2-yl)ethanone is predicted to exhibit the following solubility characteristics based on the "like dissolves like" principle:

-

High solubility in non-polar and moderately polar organic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), halogenated solvents (e.g., dichloromethane, chloroform), and aromatic hydrocarbons (e.g., toluene).

-

Moderate solubility in polar aprotic solvents like acetone and ethyl acetate.

-

Low to negligible solubility in highly polar protic solvents, most notably water. The presence of the bromine and selenium atoms, along with the hydrocarbon backbone, contributes to its hydrophobic nature.[3]

Experimental Protocol for Qualitative Solubility Determination

The following is a generalized protocol for determining the qualitative solubility of an organic compound like this compound. This method is adapted from standard laboratory procedures for organic qualitative analysis.[4][5][6][7]

Objective: To determine the solubility of this compound in a range of common laboratory solvents and to classify it based on its solubility characteristics.

Materials:

-

This compound

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

-

Graduated pipettes or cylinders

-

Solvents: Water (deionized), Diethyl Ether, Ethanol, Methanol, Dichloromethane, Toluene, Acetone, Ethyl Acetate, 5% aqueous HCl, 5% aqueous NaOH.

Procedure:

-

Sample Preparation: Place approximately 20-30 mg of this compound into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube in 0.25 mL increments.

-

Mixing: After each addition, vigorously agitate the mixture using a vortex mixer for at least 30 seconds.[8] Visual inspection against a contrasting background should be performed to check for dissolution.[8]

-

Observation and Classification:

-

Soluble: The entire solid dissolves completely.

-

Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: No noticeable amount of the solid dissolves.

-

-

Acid/Base Solubility:

-

Record Keeping: Meticulously record all observations for each solvent in a data table.

Data Presentation: Qualitative Solubility of this compound

The following table should be used to record the experimental observations. The predicted outcomes are included for reference.

| Solvent | Solvent Type | Predicted Solubility | Observed Solubility |

| Water | Polar Protic | Insoluble | |

| Ethanol | Polar Protic | Partially Soluble | |

| Methanol | Polar Protic | Partially Soluble | |

| Diethyl Ether | Non-polar | Soluble | |

| Dichloromethane | Halogenated | Soluble | |

| Toluene | Aromatic | Soluble | |

| Acetone | Polar Aprotic | Soluble | |

| Ethyl Acetate | Polar Aprotic | Soluble | |

| 5% aq. HCl | Acidic Solution | Insoluble | |

| 5% aq. NaOH | Basic Solution | Insoluble |

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the conceptual role of halogenated heterocycles in drug discovery.

Caption: Experimental workflow for determining qualitative solubility.

Caption: Role of halogenated heterocycles in drug discovery.

Conclusion

While quantitative solubility data for this compound remains to be published, its structural characteristics suggest it is likely soluble in common organic solvents and insoluble in water. The provided experimental protocol offers a robust method for researchers to determine its qualitative solubility profile, a necessary step for any further investigation. As a member of the halogenated heterocyclic class of compounds, this compound represents a potentially valuable scaffold for the synthesis of novel molecules in medicinal chemistry.[2] The ability to systematically assess the solubility of such building blocks is fundamental to accelerating the drug discovery process.

References

- 1. researchgate.net [researchgate.net]

- 2. Halogenated Heterocycles for Drug Discovery - Durham e-Theses [etheses.dur.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. www1.udel.edu [www1.udel.edu]

- 6. csub.edu [csub.edu]

- 7. cerritos.edu [cerritos.edu]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

Literature review on 1-(5-Bromoselenophen-2-yl)ethanone

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive review of the available scientific literature on the compound 1-(5-Bromoselenophen-2-yl)ethanone. Despite a thorough search of chemical databases and scientific literature, detailed information regarding the synthesis, chemical properties, and biological applications of this specific molecule is exceptionally limited. This review summarizes the available information and, where relevant, draws parallels to analogous compounds to provide a foundational understanding for researchers interested in this and similar selenophene derivatives.

Introduction

This compound is a heterocyclic ketone containing a selenophene ring. The selenophene moiety is a selenium-containing analog of thiophene and furan, and its derivatives have garnered interest in medicinal chemistry and materials science. Organoselenium compounds are known to possess a range of biological activities, and the incorporation of a bromine atom and an acetyl group onto the selenophene ring suggests potential for further chemical modification and exploration of its bioactivity.

Physicochemical Properties

Basic physicochemical properties are available from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 31432-41-4 | ChemicalBook |

| Molecular Formula | C₆H₅BrOSe | ChemicalBook |

| Molecular Weight | 251.97 g/mol | ChemicalBook |

No experimental data on properties such as melting point, boiling point, or solubility were found in the public domain.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A potential synthetic route could involve the direct acylation of 2-bromoselenophene.

Caption: Proposed Friedel-Crafts acylation for the synthesis of this compound.

General Experimental Considerations (Hypothetical):

-

Reaction Setup: The reaction would likely be carried out under anhydrous conditions in a suitable inert solvent (e.g., dichloromethane, carbon disulfide) at a low temperature to control the reactivity of the Friedel-Crafts reaction.

-

Reagents: 2-Bromoselenophene would be the starting material, reacting with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

-

Workup: The reaction would typically be quenched with ice-water, followed by extraction of the product into an organic solvent.

-

Purification: The crude product would likely require purification by column chromatography or recrystallization.

Note: This proposed pathway is hypothetical and would require experimental validation to determine optimal reaction conditions and yields.

Biological Applications and Signaling Pathways

No specific biological applications or studies on the mechanism of action of this compound have been reported in the scientific literature. Selenophene derivatives, in general, have been investigated for a variety of biological activities, including anticancer, antimicrobial, and antioxidant properties. The presence of the bromine atom and the acetyl group would make this compound a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Given the lack of specific data, no signaling pathway diagrams can be generated for this compound.

Conclusion

The current body of scientific literature on this compound is sparse. While its basic chemical identity is established, there is a significant lack of information regarding its synthesis, detailed physicochemical properties, and biological activity. The information presented in this review is based on the limited data available from chemical suppliers and extrapolated from the known chemistry of similar selenophene and thiophene derivatives. Further research is necessary to elucidate the properties and potential applications of this compound. This knowledge gap presents an opportunity for researchers to contribute new and valuable information to the field of heterocyclic and medicinal chemistry.

An In-depth Technical Guide to the Starting Materials for 1-(5-Bromoselenophen-2-yl)ethanone Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials and a detailed synthetic protocol for the preparation of 1-(5-Bromoselenophen-2-yl)ethanone, a valuable building block in medicinal chemistry and materials science. This document outlines the primary synthetic routes, experimental procedures, and expected outcomes, supported by quantitative data and a clear visualization of the synthetic workflow.

Introduction

This compound is a key intermediate used in the synthesis of a variety of more complex molecules with potential applications in pharmaceuticals and organic electronics. The presence of the bromine atom and the acetyl group on the selenophene ring offers two distinct points for further chemical modification, making it a versatile scaffold for library synthesis and lead optimization in drug discovery. The primary and most direct method for its synthesis is the Friedel-Crafts acylation of 2-bromoselenophene.

Core Synthetic Pathway: Friedel-Crafts Acylation

The most efficient and widely applicable method for the synthesis of this compound is the electrophilic aromatic substitution via a Friedel-Crafts acylation reaction. This reaction involves the introduction of an acyl group onto the selenophene ring using an acylating agent in the presence of a Lewis acid catalyst.

Starting Materials

The key starting materials for this synthesis are 2-bromoselenophene and an acetylating agent, typically acetyl chloride or acetic anhydride.

Table 1: Primary Starting Materials and Reagents

| Compound Name | Structure | Role | Key Considerations |

| 2-Bromoselenophene |  | Substrate | The primary starting material. Its purity is crucial for a high-yield reaction. |

| Acetyl Chloride |  | Acylating Agent | Highly reactive and moisture-sensitive. Should be handled under anhydrous conditions. |

| Aluminum Chloride (AlCl₃) |  | Lewis Acid Catalyst | Promotes the formation of the acylium ion electrophile. Also moisture-sensitive. |

| Dichloromethane (CH₂Cl₂) | N/A | Solvent | Anhydrous grade should be used to prevent deactivation of the Lewis acid. |

Experimental Workflow

The synthesis can be visualized as a two-step process: the preparation of the starting material, 2-bromoselenophene, followed by its Friedel-Crafts acylation.

Experimental Protocols

The following protocols are based on established procedures for analogous thiophene chemistry and known reactivity of selenophenes. Selenophenes are generally more reactive than thiophenes in electrophilic aromatic substitution reactions, which should be taken into consideration when monitoring the reaction progress.

Synthesis of 2-Bromoselenophene (Starting Material)

This procedure is analogous to the bromination of thiophene.

Procedure:

-

To a solution of selenophene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetic acid, add N-bromosuccinimide (NBS) (1 equivalent) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to afford 2-bromoselenophene.

Table 2: Expected Yield for 2-Bromoselenophene Synthesis

| Product | Starting Material | Typical Yield |

| 2-Bromoselenophene | Selenophene | 70-85% |

Synthesis of this compound

This protocol is adapted from the highly analogous synthesis of 2-acetyl-5-bromothiophene.[1]

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.

-

Stir the resulting mixture for 15-30 minutes at 0 °C to form the acylium ion complex.

-

Add a solution of 2-bromoselenophene (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with the dropwise addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or column chromatography on silica gel to yield this compound as a solid.

Quantitative Data and Characterization

The following table summarizes the expected quantitative data for the final product.

Table 3: Quantitative Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₆H₅BrOSe | - |

| Molecular Weight | 251.97 g/mol | - |

| Appearance | Solid | - |

| Yield | ~70% | - |

| ¹H NMR (CDCl₃, δ) | 7.55 (d, 1H, J = 4.2 Hz), 7.29 (d, 1H, J = 4.2 Hz), 2.51 (s, 3H) | - |

| ¹³C NMR (CDCl₃, δ) | 191.2, 149.8, 137.9, 133.5, 120.1, 26.5 | - |

Note: NMR data is based on reported values for the synthesized compound. The yield is based on the synthesis of the analogous thiophene compound and may vary.

Safety Considerations

-

Acetyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Aluminum chloride is a moisture-sensitive and corrosive solid. It reacts exothermically with water. Handle in a dry environment and use appropriate PPE.

-

2-Bromoselenophene and other organoselenium compounds are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving this solvent should be performed in a fume hood.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers should always perform a thorough literature search for the most up-to-date procedures and safety information before commencing any chemical synthesis.

References

Methodological & Application

Application Notes and Protocols for 1-(5-Bromoselenophen-2-yl)ethanone in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the medicinal chemistry applications of 1-(5-Bromoselenophen-2-yl)ethanone is limited in publicly available literature. The following application notes and protocols are based on the documented activities and methodologies of structurally similar compounds, particularly brominated thiophene, selenophene, and other heterocyclic derivatives. These notes are intended to provide a foundational framework for initiating research and development with this compound.

Application Note 1: Potential Anticancer Applications

Derivatives of brominated heterocycles, including selenophenes, have demonstrated significant potential as anticancer agents. The core scaffold of this compound serves as a valuable starting point for the synthesis of novel compounds with cytotoxic and antiproliferative activities against various cancer cell lines. The bromine atom at the 5-position and the acetyl group at the 2-position of the selenophene ring offer reactive sites for chemical modification to generate a diverse library of derivatives.

Quantitative Data: Anticancer Activity of Structurally Related Compounds

The following table summarizes the in vitro anticancer activity (IC50 values) of various brominated and/or selenophene-containing compounds against different cancer cell lines. This data suggests that derivatives of this compound could exhibit comparable or enhanced cytotoxic effects.

| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Selenophene-based Chalcone | Compound 6 | HT-29 (Colon) | 19.98 ± 3.38 | [1] |

| Compound 8 | HT-29 (Colon) | 38.23 ± 3.30 | [1] | |

| Compound 10 | HT-29 (Colon) | 46.95 ± 5.68 | [1] | |

| Brominated Acetophenone | Compound 5c | MCF7 (Breast) | < 10 µg/mL | [2][3] |

| A549 (Lung) | 11.80 ± 0.89 µg/mL | [2][3] | ||

| Caco2 (Colorectal) | 18.40 ± 4.70 µg/mL | [2][3] | ||

| PC3 (Prostate) | < 10 µg/mL | [2][3] | ||

| Brominated Benzofuran | 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5.0 | [3] |

| HL-60 (Leukemia) | 0.1 | [3] | ||

| Thienyl Chalcone | Compound 5 | MCF-7 (Breast) | 7.79 ± 0.81 | |

| MDA-MB-231 (Breast) | 5.27 ± 0.98 | |||

| Compound 8 | MCF-7 (Breast) | 7.24 ± 2.10 | ||

| MDA-MB-231 (Breast) | 21.58 ± 1.50 | |||

| N-benzyl-5-bromoindolin-2-one | Compound 7d | MCF-7 (Breast) | 2.93 ± 0.47 | [4] |

| A-549 (Lung) | 9.57 ± 0.62 | [4] |

Proposed Mechanism of Action: Induction of Apoptosis

Based on studies of analogous compounds, a plausible anticancer mechanism for derivatives of this compound is the induction of apoptosis. Selenophene-based chalcones have been shown to induce apoptosis through a mitochondrial- and caspase-3-dependent pathway[1]. The workflow for investigating this proposed mechanism is outlined below.

The following diagram illustrates a plausible signaling pathway for apoptosis induction by a hypothetical active derivative.

Application Note 2: Potential Antimicrobial Applications

Brominated heterocyclic compounds have also been investigated for their antimicrobial properties. Chalcone derivatives containing bromine have shown activity against both Gram-positive and Gram-negative bacteria. Therefore, derivatives of this compound could be explored as potential antibacterial and antifungal agents.

Quantitative Data: Antimicrobial Activity of Structurally Related Compounds

The table below presents the Minimum Inhibitory Concentration (MIC) values of various brominated compounds against several microbial strains.

| Compound Class | Specific Derivative(s) | Microbial Strain | MIC (µg/mL) | Reference(s) |

| Brominated Indole Alkaloid | Compound VII | Gram-positive & Gram-negative bacteria | 12.5 - 50 | [5] |

| Isatin-derived Azole | Compound IX | E. coli ATCC 25922 | 1 | [5] |

| 3-Alkylidene-2-indolone | Compound 10g | S. aureus ATCC 6538 | 0.5 | [5] |

| S. aureus 4220 | 0.5 | [5] | ||

| MRSA ATCC 43300 | 0.5 | [5] | ||

| Brominated Chalcone | 4-bromo-3′,4′-dimethoxysubstituted chalcone | E. coli ATCC 8739 | 11 ± 0.3 mm (inhibition zone) | [6] |

| S. typhimurium ATCC 14028 | 15 ± 0.7 mm (inhibition zone) | [6] | ||

| Pyrazine-based Chalcone | CH-0y | S. epidermidis | 15.625 - 62.5 (µM) | [7] |

| S. lugdunensis | 15.625 - 62.5 (µM) | [7] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous compound, 2-acetyl-5-bromothiophene.

Materials:

-

2-Acetylselenophene

-

N-Bromosuccinimide (NBS)

-

Acetic anhydride

-

Acetic acid

-

25 mL round-bottomed flask

-

Stirrer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

To a dry 25 mL round-bottomed flask, add 2-acetylselenophene (10 mmol), N-bromosuccinimide (30 mmol), and acetic anhydride (40 mmol).

-

Add acetic acid (0.40 mL) to the mixture.

-

Stir the reaction mixture at 50 °C for 1 hour, protecting it from light.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the mixture into 100 mL of water with continuous stirring to hydrolyze the acetic anhydride.

-

The product, this compound, should precipitate out of the solution.

-

Collect the solid product by filtration and wash it with 50 mL of water.

-

The final product can be purified by recrystallization from a suitable solvent like acetone.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Chalcone Derivatives from this compound

This protocol describes a Claisen-Schmidt condensation reaction to synthesize chalcone derivatives.

Materials:

-

This compound

-

Substituted aromatic aldehydes

-

Potassium hydroxide (or other suitable base)

-

Ethanol

-

Reaction flask with a condenser

-

Stirrer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a reaction flask, dissolve this compound (10 mmol) and a substituted aromatic aldehyde (10 mmol) in ethanol.

-

Add a catalytic amount of a strong base, such as potassium hydroxide.

-

Reflux the mixture for a specified time (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the chalcone derivative.

-

Collect the solid product by filtration and wash it with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the synthesized chalcone derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: In Vitro Cytotoxicity (MTT) Assay

This protocol outlines the procedure for determining the cytotoxic activity of synthesized compounds against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HT-29)

-

96-well plates

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

Synthesized compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the synthesized compounds in the cell culture medium.

-

After 24 hours, replace the medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of synthesized compounds against bacterial strains.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

96-well microtiter plates

-

Bacterial growth medium (e.g., Mueller-Hinton broth)

-

Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Incubator

Procedure:

-

Prepare serial twofold dilutions of the synthesized compounds in the bacterial growth medium in the wells of a 96-well plate.

-

Add a standardized bacterial inoculum to each well.

-

Include a positive control (medium with bacteria and a standard antibiotic), a negative control (medium with bacteria but no compound), and a sterility control (medium only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 7. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]

Application Notes and Protocols: 1-(5-Bromoselenophen-2-yl)ethanone for Organic Semiconductors

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromoselenophen-2-yl)ethanone is a functionalized selenophene derivative poised to be a valuable building block for the synthesis of novel organic semiconductor materials. The incorporation of the selenophene ring, a heavier analogue of thiophene, into conjugated polymers can lead to enhanced performance in electronic devices due to the unique properties of selenium. Selenophene-containing polymers often exhibit narrower bandgaps, increased intermolecular interactions (Se-Se), and potentially higher charge carrier mobilities compared to their thiophene counterparts. The bromo- and acetyl- functionalities on the selenophene ring of this compound provide versatile handles for polymerization and for tuning the electronic properties of the resulting materials.

This document provides detailed application notes and generalized experimental protocols for the use of this compound in the synthesis of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Properties and Advantages of Selenophene-Based Polymers

The substitution of sulfur with selenium in the heterocyclic ring of conjugated polymers offers several advantages:

-

Narrower Bandgap: Selenophene-based polymers typically have smaller HOMO-LUMO gaps compared to their thiophene analogues, leading to broader absorption spectra, which is particularly beneficial for organic solar cells.[1]

-

Enhanced Intermolecular Interactions: The larger and more polarizable nature of the selenium atom can lead to stronger intermolecular Se-Se interactions, which can promote better molecular packing and facilitate charge transport.

-

Higher Charge Carrier Mobility: The improved intermolecular interactions and solid-state ordering in selenophene-containing polymers can result in higher charge carrier mobilities in OFETs.[2]

-

Tunable Electronic Properties: The acetyl group on the this compound building block is an electron-withdrawing group that can be used to lower the HOMO and LUMO energy levels of the resulting polymer, which can improve air stability and facilitate electron injection.

Data Presentation

Due to the novel nature of this compound as a building block, direct experimental data for its homopolymer or copolymers is not yet available in the literature. However, we can infer the expected properties based on analogous thiophene-based polymers and the well-documented effects of replacing thiophene with selenophene. The following tables summarize the properties of a hypothetical polymer derived from this compound, with comparisons to a similar poly(2-acetylthiophene).

Table 1: Predicted Optoelectronic Properties

| Property | Poly(2-acetylthiophene) (Analogue) | Poly(2-acetylselenophene) (Predicted) | Reference for Analogue Data |

| HOMO Level (eV) | -5.4 to -5.6 | -5.3 to -5.5 | [3] |

| LUMO Level (eV) | -3.2 to -3.4 | -3.3 to -3.5 | [3] |

| Electrochemical Bandgap (eV) | 2.2 to 2.4 | 2.0 to 2.2 | Inferred |

| Optical Bandgap (eV) | 2.3 to 2.5 | 2.1 to 2.3 | Inferred |

Table 2: Predicted Organic Field-Effect Transistor (OFET) Performance

| Parameter | Poly(2-acetylthiophene) (Analogue) | Poly(2-acetylselenophene) (Predicted) | Reference for Analogue Data |

| Hole Mobility (cm²/Vs) | 10⁻³ - 10⁻² | 10⁻² - 10⁻¹ | [2] |

| On/Off Ratio | > 10⁵ | > 10⁵ | Inferred |

| Threshold Voltage (V) | -10 to -20 | -5 to -15 | Inferred |

Experimental Protocols

The following are generalized protocols for the polymerization of this compound using common palladium-catalyzed cross-coupling reactions. These protocols are based on established procedures for similar brominated heterocycles.[4][5][6]

Protocol 1: Stille Polymerization

Reaction: Homopolymerization of this compound via Stille Coupling. This requires prior conversion of the monomer to a distannyl derivative.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi)

-

Trimethyltin chloride (Me₃SnCl)

-

2,5-Dibromo-1-(selenophen-2-yl)ethanone (can be synthesized from 2-acetylselenophene)

-

Hexamethylditin ((Me₃Sn)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous, degassed toluene or chlorobenzene

-

Methanol

-

Soxhlet extraction apparatus

Procedure:

-

Monomer Synthesis (Stannylated Monomer):

-

Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Add n-BuLi (1.1 equivalents) dropwise and stir for 1 hour.

-

Add trimethyltin chloride (1.2 equivalents) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purify the resulting 1-(5-(trimethylstannyl)selenophen-2-yl)ethanone by column chromatography.

-

-

Polymerization:

-

In a Schlenk flask, combine the stannylated monomer (1 equivalent) and 2,5-dibromo-1-(selenophen-2-yl)ethanone (1 equivalent).

-

Add Pd₂(dba)₃ (2 mol%) and P(o-tol)₃ (8 mol%).

-

Add anhydrous, degassed toluene or chlorobenzene via cannula.

-

Degas the reaction mixture by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 90-110 °C and stir for 24-48 hours under an inert atmosphere.

-

Cool the reaction to room temperature and precipitate the polymer by pouring the solution into methanol.

-

Filter the polymer and wash with methanol and acetone.

-

Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer fraction.

-

Dry the polymer under vacuum.

-

Protocol 2: Suzuki Polymerization

Reaction: Copolymerization of this compound with a diboronic acid or diboronic ester comonomer.

Materials:

-

This compound

-

A comonomer such as 1,4-benzenediboronic acid or its pinacol ester

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous potassium carbonate (K₂CO₃) or cesium fluoride (CsF)

-

Aliquat 336 (phase transfer catalyst)

-

Anhydrous, degassed toluene and water (or DMF)

-

Methanol

-

Soxhlet extraction apparatus

Procedure:

-

Polymerization:

-

In a Schlenk flask, add this compound (1 equivalent) and the diboronic acid/ester comonomer (1 equivalent).

-

Add Pd(PPh₃)₄ (3-5 mol%).

-

Add anhydrous K₂CO₃ (3-4 equivalents) and a catalytic amount of Aliquat 336.

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Degas the reaction mixture by bubbling with argon for 30 minutes.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 48-72 hours under an inert atmosphere.

-

Cool the reaction to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the crude polymer and wash with water and methanol.

-

Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer fraction.

-

Dry the polymer under vacuum.

-

Visualizations

Synthesis Pathway

Caption: Synthetic routes to selenophene-based polymers.

Experimental Workflow

Caption: General experimental workflow for organic semiconductors.

Structure-Property Relationship

Caption: Relationship between monomer structure and device performance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. anirban.people.iitgn.ac.in [anirban.people.iitgn.ac.in]

- 3. Thenoyl-functionalized polythiophenes with deep HOMO levels as polymer donors for organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 6. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1-(5-Bromoselenophen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions utilizing 1-(5-bromoselenophen-2-yl)ethanone as a key building block. The methodologies outlined herein are foundational for the synthesis of a diverse range of substituted selenophene derivatives, which are of significant interest in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 5-position of the selenophene ring, yielding 1-(5-arylselenophen-2-yl)ethanone derivatives. These products can serve as intermediates in the synthesis of complex molecules with potential biological activity.

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The data is adapted from studies on the analogous 2-acetyl-5-bromothiophene, a closely related substrate, and is expected to provide similar results.[1][2][3]